Lower Activation Energy Enables Lower Temperature TiO2 CVD vs. Titanium(IV) Isopropoxide
In a direct head-to-head study of UHV-CVD precursors, titanium tetranitrate demonstrated a significantly lower activation energy for the deposition of TiO2 films compared to titanium(IV) isopropoxide (TTIP). This allows for deposition at substantially lower substrate temperatures, a critical advantage for thermally sensitive substrates .
| Evidence Dimension | Activation Energy for TiO2 Deposition (Er) |
|---|---|
| Target Compound Data | 98 kJ/mol |
| Comparator Or Baseline | Titanium(IV) isopropoxide at 135 kJ/mol |
| Quantified Difference | 37 kJ/mol lower for Ti(NO3)4 (a 27% reduction) |
| Conditions | Ultra-high vacuum CVD reactor at low pressures (<10^-4 Torr) on silicon substrates |
Why This Matters
A 27% lower activation energy directly translates to the ability to grow crystalline TiO2 films at temperatures below 200 °C, significantly reducing the thermal budget and enabling integration with materials that cannot withstand the higher temperatures required by TTIP.
- [1] Does Chemistry Really Matter in the Chemical Vapor Deposition of Titanium Dioxide? Precursor and Kinetic Effects on the Microstructure of Polycrystalline Films. (1999). Journal of the American Chemical Society, 121(22). View Source
